molecular formula C11H10O4 B14416202 2H-1-Benzopyran-2-one, 8-hydroxy-4-methoxy-5-methyl- CAS No. 83161-72-2

2H-1-Benzopyran-2-one, 8-hydroxy-4-methoxy-5-methyl-

Cat. No.: B14416202
CAS No.: 83161-72-2
M. Wt: 206.19 g/mol
InChI Key: FTTSLAMJKUQKQB-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 8-hydroxy-4-methoxy-5-methyl- is a chemical compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with hydroxy, methoxy, and methyl substituents. It is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 8-hydroxy-4-methoxy-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of strong acids such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Pechmann condensation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 8-hydroxy-4-methoxy-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-1-Benzopyran-2-one, 8-hydroxy-4-methoxy-5-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 8-hydroxy-4-methoxy-5-methyl- involves its interaction with specific molecular targets and pathways. The hydroxy

Properties

CAS No.

83161-72-2

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

8-hydroxy-4-methoxy-5-methylchromen-2-one

InChI

InChI=1S/C11H10O4/c1-6-3-4-7(12)11-10(6)8(14-2)5-9(13)15-11/h3-5,12H,1-2H3

InChI Key

FTTSLAMJKUQKQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)OC2=C(C=C1)O)OC

Origin of Product

United States

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